molecular formula C17H16N2O5S2 B14256131 5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine CAS No. 169687-86-9

5-[2,2'-Bithiophen]-5-yl-2'-deoxyuridine

Cat. No.: B14256131
CAS No.: 169687-86-9
M. Wt: 392.5 g/mol
InChI Key: DRTMBLLJKIRSGI-FIXISWKDSA-N
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Description

5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine is a compound that combines the structural features of bithiophene and deoxyuridine Bithiophene is a heterocyclic compound consisting of two thiophene rings, while deoxyuridine is a nucleoside component of DNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine typically involves the coupling of a bithiophene derivative with a deoxyuridine derivative. One common method is the Stille coupling reaction, which involves the use of a palladium catalyst to couple an organotin compound with an organic halide. The reaction conditions often include the use of a solvent such as tetrahydrofuran (THF) and a base like triethylamine .

Industrial Production Methods

While specific industrial production methods for 5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing efficient purification techniques such as column chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine can undergo various types of chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thiophene rings or the uridine moiety.

    Substitution: Halogenation or other substitution reactions can occur on the thiophene rings.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene rings can yield sulfoxides or sulfones, while reduction can lead to the formation of dihydrothiophenes.

Scientific Research Applications

5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine involves its incorporation into biological systems where it can interact with DNA and proteins. The bithiophene moiety can participate in π-π stacking interactions, while the deoxyuridine part can form hydrogen bonds with complementary DNA strands. This dual functionality allows the compound to interfere with DNA replication and repair processes, potentially leading to antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-[2,2’-Bithiophen]-5-yl-2’-deoxyuridine is unique due to its combination of a conjugated bithiophene system with a biologically active nucleoside. This dual functionality allows it to be used in both organic electronics and medicinal chemistry, making it a versatile compound for various applications.

Properties

CAS No.

169687-86-9

Molecular Formula

C17H16N2O5S2

Molecular Weight

392.5 g/mol

IUPAC Name

1-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(5-thiophen-2-ylthiophen-2-yl)pyrimidine-2,4-dione

InChI

InChI=1S/C17H16N2O5S2/c20-8-11-10(21)6-15(24-11)19-7-9(16(22)18-17(19)23)12-3-4-14(26-12)13-2-1-5-25-13/h1-5,7,10-11,15,20-21H,6,8H2,(H,18,22,23)/t10-,11+,15+/m0/s1

InChI Key

DRTMBLLJKIRSGI-FIXISWKDSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C3=CC=C(S3)C4=CC=CS4)CO)O

Canonical SMILES

C1C(C(OC1N2C=C(C(=O)NC2=O)C3=CC=C(S3)C4=CC=CS4)CO)O

Origin of Product

United States

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